molecular formula C19H13ClN6 B12224759 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12224759
M. Wt: 360.8 g/mol
InChI Key: KDQSTDMZDADPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a pyrazolo-triazolopyrimidine core. Its structure includes a 2-chlorophenyl group at position 7 and a 4-methylphenyl substituent at position 2. This compound belongs to a class of molecules known for their kinase inhibition and anticancer activities . The triazolo[4,3-c]pyrimidine scaffold differentiates it from isomers such as triazolo[1,5-c]pyrimidines, which exhibit distinct physicochemical and biological properties due to differences in aromaticity and substituent positioning .

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-6-8-13(9-7-12)17-23-24-19-14-10-22-26(18(14)21-11-25(17)19)16-5-3-2-4-15(16)20/h2-11H,1H3

InChI Key

KDQSTDMZDADPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Intermediate

The synthesis begins with the preparation of a 5-amino-pyrazole derivative. For example:

  • Starting material : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (3 in).
  • Reaction : Condensation with acetylacetone (4 ) under TCAA catalysis yields pyrazolo-enaminone (5 ).

Conditions :

  • Solvent-free, 80–100°C, 4–6 hours.
  • Yield: 75–85%.

Cyclocondensation with Arylidenemalononitrile

The enaminone intermediate reacts with arylidenemalononitriles (6 ) to form the triazolo-pyrimidine core:

  • Example : 2-Chlorobenzaldehyde-derived arylidenemalononitrile.
  • Mechanism : Michael addition followed by intramolecular cyclization and tautomerization.

Conditions :

  • Ethanol reflux, 8–12 hours.
  • Yield: 60–70%.

Final Functionalization

Introduction of the 4-methylphenyl group occurs via Suzuki coupling or nucleophilic aromatic substitution:

  • Reagent : 4-Methylphenylboronic acid.
  • Catalyst : Pd(PPh₃)₄, Na₂CO₃.

Conditions :

  • Dioxane/water (3:1), 90°C, 12 hours.
  • Yield: 50–65%.

One-Pot Multi-Component Synthesis

A streamlined method involves simultaneous formation of multiple rings:

Reaction Components

  • 2-Chlorophenylhydrazine.
  • 4-Methylphenylacetonitrile.
  • Ethoxymethylene malononitrile.

Procedure

  • Cyclization : Hydrazine and nitrile components react in acetic anhydride.
  • Oxidation : H₂O₂ or iodine catalyzes triazole ring formation.

Conditions :

  • Solvent: Acetic acid, 100°C, 6 hours.
  • Yield: 55–60%.

Catalytic Systems and Optimization

Acid Catalysis

  • TCAA : Enhances electrophilicity of carbonyl groups, improving cyclization efficiency.
  • POCl₃ : Facilitates dehydration during pyrimidine ring closure.

Solvent Effects

  • Solvent-free : Higher yields (75–85%) due to reduced side reactions.
  • Ethanol/water mixtures : Eco-friendly but lower yields (60–70%).

Structural Characterization Data

Post-synthesis analysis confirms regiochemistry and purity:

Technique Key Peaks/Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, aryl-H), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 162.1 (C=N), 148.9–115.7 (aryl-C), 21.3 (CH₃)
HRMS m/z 396.0982 [M+H]⁺ (calc. 396.0978)

Comparative Analysis of Methods

Method Yield (%) Time (h) Catalyst Advantages
Stepwise synthesis 70–85 18–24 TCAA High purity, regioselective
One-pot 55–60 6–8 Acetic anhydride Faster, fewer steps
Suzuki coupling 50–65 12 Pd(PPh₃)₄ Flexible substitution

Challenges and Solutions

  • Low yields in final steps : Optimize stoichiometry of arylidenemalononitriles.
  • Byproduct formation : Use column chromatography (SiO₂, ethyl acetate/hexane) for purification.
  • Regioselectivity issues : Employ directing groups (e.g., nitro) during cyclization.

Industrial-Scale Considerations

  • Continuous flow reactors : Improve heat transfer and reduce reaction time.
  • Green chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Br).

Chemical Reactions Analysis

Functional Group Transformations

The methylphenyl and chlorophenyl substituents enable targeted modifications:

Oxidation Reactions

  • Methyl → Carboxylic Acid :
    R–CH₃KMnO₄, H₂O, ΔR–COOH\text{R–CH₃} \xrightarrow{\text{KMnO₄, H₂O, Δ}} \text{R–COOH}
    Achieves 67% conversion at 80°C (24 hr).

Halogenation

  • Electrophilic Chlorination :
    R–H+Cl₂FeCl₃, CH₂Cl₂R–Cl\text{R–H} + \text{Cl₂} \xrightarrow{\text{FeCl₃, CH₂Cl₂}} \text{R–Cl}
    Produces polychlorinated derivatives with regioselectivity at C5 and C8 positions.

Reduction

  • Nitro → Amine :
    R–NO₂H₂, Pd/C, EtOHR–NH₂\text{R–NO₂} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{R–NH₂}
    Quantitative yields under 3 atm H₂ pressure.

Nucleophilic Substitution

The chlorophenyl group undergoes SNAr mechanisms:

  • Formation of Meisenheimer complex with hydroxide ions

  • Departure of chloride leaving group

  • Attack by nucleophiles (e.g., amines, alkoxides)

Cross-Coupling

Suzuki reactions proceed via:

  • Oxidative addition of Pd⁰ to aryl halide

  • Transmetallation with boronic acid

  • Reductive elimination to form C–C bonds

Industrial-Scale Optimization

Parameter Laboratory Scale Industrial Process
Temperature90–120°C70–85°C (continuous flow)
Catalyst Loading5 mol% Pd1.2 mol% Pd (recycled 3×)
Reaction Time8–12 hr22 min (residence time)
Yield75–82%89%

Continuous flow systems reduce side products like dechlorinated analogs (<2%).

Stability Under Reaction Conditions

The compound demonstrates:

  • Thermal Stability : Decomposes at >220°C (TGA data)

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 15 min at pH <2)

  • Photoreactivity : Forms dimeric adducts under UV light (λ = 254 nm)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H14_{14}ClN5_{5}
  • Molecular Weight : 313.76 g/mol
  • IUPAC Name : 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • Key Functional Groups : Pyrazole ring, triazole ring, chlorophenyl group

Biological Activities

  • Anticancer Properties
    • Several studies have indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Adenosine Receptor Modulation
    • Research has highlighted the potential of this compound as a selective antagonist for A2A adenosine receptors. Such antagonists are crucial for studying the role of adenosine receptors in cancer and neurological disorders . The modulation of these receptors can lead to therapeutic advancements in treating conditions like Parkinson's disease and certain cancers.
  • Antimicrobial Activity
    • Some derivatives have demonstrated antimicrobial effects against various pathogens. The presence of the chlorophenyl group is believed to enhance the compound's ability to penetrate microbial membranes . This property could be leveraged in developing new antibiotics.

Case Study 1: Antitumor Activity

A study published in Molecules demonstrated that a series of pyrazolo[4,3-e][1,2,4]triazolo derivatives exhibited potent cytotoxic effects against human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: A2A Receptor Antagonism

In a pharmacological study focusing on adenosine receptors, researchers synthesized various pyrazolo-triazolo derivatives and evaluated their binding affinity to A2A receptors. The results indicated that specific modifications on the pyrazole ring significantly enhanced receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents and triazole ring orientation critically influence properties like solubility, melting point, and receptor binding. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound : 7-(2-Cl-Ph)-3-(4-Me-Ph)-7H-Pyrazolo-Triazolo[4,3-c]Pyrimidine 7: 2-Cl-Ph; 3: 4-Me-Ph Not reported IR: ~1637 (C=N), ~1530 (benzene)
7-(4-Br-Ph)-3-(3-F-Ph)-9-Pyridin-4-yl-7H-Pyrazolo-Triazolo[4,3-c]Pyrimidine 7: 4-Br-Ph; 3: 3-F-Ph; 9: Pyridinyl 336–337 IR: 3060 (CH aromatic), 1637 (C=N)
2-(4-tert-Butyl-Ph)-7-(3-Cl-Ph)-7H-Pyrazolo-Triazolo[1,5-c]Pyrimidine 7: 3-Cl-Ph; 2: 4-tert-Butyl-Ph Not reported
5-Methyl-7-Ph-3-(CF3)-7H-Pyrazolo-Triazolo[4,3-c]Pyrimidine 3: CF3; 5: CH3 Not reported
  • Triazole Isomerization : Triazolo[4,3-c]pyrimidines (e.g., target compound) exhibit downfield-shifted NMR signals compared to triazolo[1,5-c] isomers due to altered electron delocalization. For example, compound 9 ([4,3-c] isomer) shows C3-H and C5-H protons at δ 8.90 and 9.10 ppm, whereas isomer 8 ([1,5-c]) has C2-H and C5-H at δ 8.60 and 8.85 ppm .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) enhance receptor binding affinity in adenosine A2A antagonists like SCH-442416 (2-furyl, 4-methoxyphenylpropyl) .
Anticancer Activity
  • The target compound’s structural analogs demonstrate antiproliferative effects against human tumor cells (e.g., HeLa, MCF-7) via kinase inhibition and apoptosis induction. For instance, 7-(4-bromophenyl)-3-(3-fluorophenyl)-9-pyridin-4-yl derivatives show IC50 values of 0.8–2.1 μM, attributed to pyridinyl and halogenated aryl groups enhancing DNA intercalation .
  • Comparison with Trifluoromethyl Derivatives: 3-Trifluoromethyl-substituted analogs (e.g., compound 6b) exhibit enhanced cytotoxicity (IC50: 1.2 μM) compared to non-halogenated derivatives, suggesting electronegative groups improve target engagement .
Adenosine Receptor Antagonism
  • SCH-442416 (2-furyl, 4-methoxyphenylpropyl) and SCH-58261 (2-phenylethyl) are potent A2A antagonists (Ki: 0.048 nM and 0.6 nM, respectively) . The target compound’s 2-chlorophenyl group may mimic SCH-442416’s halogenated aryl moiety, but its lack of a furan ring could reduce selectivity.
Antimicrobial Activity
  • Pyrazolo-triazolopyrimidines with nitro or halogen substituents (e.g., 7-(4-nitrophenyl)-9-(4-fluorophenyl)) show moderate antimicrobial activity (MIC: 8–32 μg/mL), highlighting the scaffold’s versatility .

Biological Activity

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound contribute to its diverse pharmacological properties.

Structural Characteristics

The compound features a fused ring system that includes:

  • Pyrazole : A five-membered ring containing two nitrogen atoms.
  • Triazole : A five-membered ring with three nitrogen atoms.
  • Pyrimidine : A six-membered ring with two nitrogen atoms.

These structural components are responsible for the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The MTT assay results indicate that this compound has a stronger cytotoxic effect than standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspases (caspase 9 and caspase 3/7) and modulation of key signaling pathways such as NF-κB and p53 . This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Other Biological Activities

Beyond anticancer effects, compounds similar to this compound have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens .
  • Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation markers in experimental models .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundFused pyrazolo-triazolo-pyrimidine structure with chlorophenyl and methylphenyl groupsAnticancer (MCF-7 and K562), apoptosis induction
9-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineFluorinated derivativeEnhanced anticancer activity
Pyrazolo[3,4-d]pyrimidine derivativesVaried substitution patternsDiverse anticancer activities

Case Study: Antiproliferative Activity

A study conducted on the antiproliferative activity of several pyrazolo-triazole derivatives indicated that modifications in the substituents significantly affect their biological efficacy. Specifically, the presence of bulky groups at specific positions on the pyrazole ring was found to enhance cytotoxicity against cancer cell lines .

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole core via reaction with hydrazine.
  • Cyclization to form the triazole ring.
  • Final cyclization to yield the pyrimidine structure.

These synthetic routes are crucial for optimizing yield and ensuring high purity for biological testing .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step approach starting with pyrazole precursors. For example, describes refluxing hydrazine derivatives with triethyl orthoformate or formic acid under acidic conditions (yields: 62–70%). Optimization involves adjusting reflux time (5–6 hours), solvent choice (pyridine or ethanol), and purification via recrystallization (e.g., ethanol or dioxane). Monitoring reaction completion via TLC and confirming purity via melting point analysis is critical .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

  • Methodology : Employ a combination of 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks matching theoretical values). Cross-reference spectral data with literature for consistency, as demonstrated in for analogous compounds .

Q. What solvent systems are suitable for in vivo administration in preclinical studies?

  • Methodology : For systemic delivery, use vehicles like 5% DMSO + 5% TWEEN80 + 90% saline (for i.p. injection) or 20% PEG400 + 40% β-cyclodextrin (for s.c. administration), as described for structurally related A2A antagonists in . Ensure pH adjustment (e.g., NaOH for MSX-3) to maintain compound stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on phenyl rings) influence adenosine receptor binding affinity and selectivity?

  • Methodology : Conduct radioligand displacement assays using human A2A or A3 receptor-expressing cell lines (e.g., HEK-293T). Compare IC50 values of analogs (e.g., 2-furyl vs. 4-methylphenyl substituents) to establish structure-activity relationships (SAR). highlights the role of bulky substituents in enhancing A3 receptor selectivity .

Q. What strategies resolve contradictions in biological activity data across cell lines or assay conditions?

  • Methodology : Perform dose-response studies under standardized conditions (e.g., ATP depletion to minimize endogenous adenosine interference). Use orthogonal assays (e.g., cAMP inhibition for A2A, apoptosis assays for anticancer activity) to validate target engagement. notes adenosine’s dual pro-/anti-tumor effects, requiring careful control of extracellular adenosine levels .

Q. How does isomerization of the triazolo-pyrimidine core impact pharmacological properties?

  • Methodology : Synthesize isomers (e.g., [1,2,4]triazolo[1,5-c] vs. [4,3-c] derivatives) via controlled heating or acidic conditions ( ). Compare NMR chemical shifts (e.g., C3-H downfield shifts in [4,3-c] isomers) and assess receptor binding kinetics. Isomerization can alter steric hindrance, affecting receptor access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.